Cas no 21453-50-9 (3,4-Dimethyl-2-hydroxyphenylacetic acid)

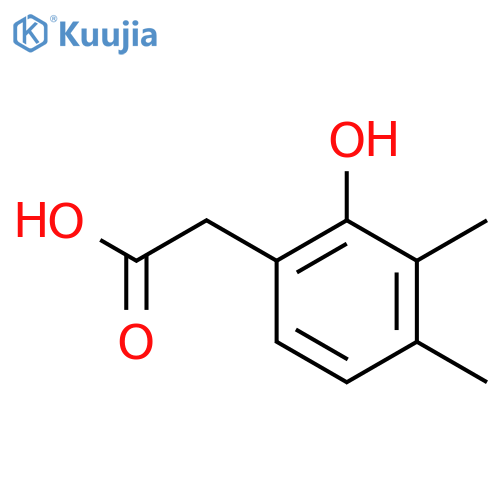

21453-50-9 structure

商品名:3,4-Dimethyl-2-hydroxyphenylacetic acid

CAS番号:21453-50-9

MF:C10H12O3

メガワット:180.200483322144

CID:5004804

3,4-Dimethyl-2-hydroxyphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Dimethyl-2-hydroxyphenylacetic acid

-

- インチ: 1S/C10H12O3/c1-6-3-4-8(5-9(11)12)10(13)7(6)2/h3-4,13H,5H2,1-2H3,(H,11,12)

- InChIKey: BTEPTQPDXMUROP-UHFFFAOYSA-N

- ほほえんだ: OC1=C(CC(=O)O)C=CC(C)=C1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.8

3,4-Dimethyl-2-hydroxyphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009709-500mg |

3,4-Dimethyl-2-hydroxyphenylacetic acid |

21453-50-9 | 97% | 500mg |

$847.60 | 2023-09-02 | |

| Alichem | A010009709-1g |

3,4-Dimethyl-2-hydroxyphenylacetic acid |

21453-50-9 | 97% | 1g |

$1534.70 | 2023-09-02 | |

| Alichem | A010009709-250mg |

3,4-Dimethyl-2-hydroxyphenylacetic acid |

21453-50-9 | 97% | 250mg |

$489.60 | 2023-09-02 |

3,4-Dimethyl-2-hydroxyphenylacetic acid 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

5. Water

21453-50-9 (3,4-Dimethyl-2-hydroxyphenylacetic acid) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量